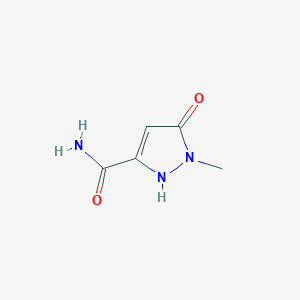

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-oxo-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(7-8)5(6)10/h2,7H,1H3,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYJNKPRMXCEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256524 | |

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51985-96-7 | |

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Dimethyl Malonate and Methylhydrazine (Patent CN112574111A)

This method focuses on synthesizing 1-methyl-5-hydroxypyrazole intermediates, which can be further converted to the carboxamide derivative.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkali-mediated reaction of dimethyl malonate, formamide compound, and alkylating agent to form intermediate compound (2) | Base (e.g., triethylamine), solvent (e.g., DMF), alkylating agent (e.g., dimethyl sulfate), temperature 30-90°C | High selectivity and yield; mild conditions |

| 2 | Cyclization of compound (2) with methylhydrazine or hydrazine hydrate | Solvent (toluene, methanol, etc.), temperature -20 to 70°C, 3-7 hours | Good selectivity towards 5-hydroxy isomer |

| 3 | Acid-catalyzed hydrolysis and decarboxylation | Acid (HCl, H2SO4, or HBr), reflux | Produces 1-methyl-5-hydroxypyrazole with high purity |

- Uses low-corrosivity, inexpensive raw materials.

- Avoids harsh reagents like acetic anhydride.

- Industrially scalable with good yield and purity.

Reaction Scheme Summary:

Dimethyl malonate + DMF + dimethyl sulfate → intermediate → cyclization with methylhydrazine → acid hydrolysis/decarboxylation → 1-methyl-5-hydroxypyrazole (precursor to carboxamide).

This intermediate can be further functionalized to the carboxamide derivative by amidation reactions.

Preparation via Ester Hydrolysis and Acid Treatment (Patent JPS58140073A and ChemicalBook)

This method involves:

- Starting from 1-methyl-5-hydroxypyrazole-4-carboxylic acid ethyl ester.

- Hydrolysis with sodium hydroxide in water at 40°C for 3 hours.

- Acidification with concentrated hydrochloric acid under reflux for 3 hours.

- Isolation of the product by filtration and concentration.

| Step | Description | Reagents/Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Hydrolysis of ethyl ester | NaOH in water, 40°C, 3 h | Converts ester to acid |

| 2 | Acidification and reflux | Concentrated HCl, reflux, 3 h | Decarboxylation and formation of 5-hydroxy-1-methylpyrazole |

| 3 | Isolation | Ethanol wash, filtration | Yield: 98%, HPLC purity: 96.5% |

This method is straightforward and yields high purity product suitable for further amidation to form the carboxamide.

Amidation of Pyrazole-3-carboxylic Acid Derivatives (De Gruyter, 2005)

For the direct preparation of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide, amidation of pyrazole-3-carboxylic acid or its acid chloride with amines is employed.

- Pyrazole-3-carboxylic acid or acid chloride is reacted with diamines or aminophenol derivatives.

- Reaction conditions vary depending on the amine and solvent.

- Quantum-chemical calculations support the reaction mechanism and product stability.

$$

\text{Pyrazole-3-carboxylic acid chloride} + \text{Amine} \rightarrow \text{Pyrazole-3-carboxamide derivative}

$$

This method allows for the introduction of the carboxamide group directly onto the pyrazole ring, including the 5-hydroxy and 1-methyl substitutions.

| Method | Starting Materials | Key Reagents | Conditions | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Dimethyl malonate route (CN112574111A) | Dimethyl malonate, DMF, methylhydrazine | Dimethyl sulfate, acid (HCl/H2SO4) | 30-90°C alkylation; -20 to 70°C cyclization; reflux acid hydrolysis | High (not specified numerically) | High | Mild, low corrosivity, industrially scalable | Multi-step, intermediate isolation needed |

| Ester hydrolysis and acid treatment (JPS58140073A) | 1-methyl-5-hydroxypyrazole-4-carboxylic acid ethyl ester | NaOH, HCl | 40°C hydrolysis; reflux acidification | 98% | 96.5% (HPLC) | Simple, high yield, high purity | Requires ester precursor |

| Amidation of acid/acid chloride (De Gruyter, 2005) | Pyrazole-3-carboxylic acid or acid chloride | Amines | Varies | Moderate to high | High | Direct carboxamide formation, versatile | Requires acid chloride preparation, sensitive reagents |

- The dimethyl malonate method improves selectivity for the 5-hydroxy isomer over the 4-hydroxy isomer, which was a problem in earlier methods using diethyl malonate and triethyl orthoformate.

- Use of mild alkylating agents like dimethyl sulfate and solvents such as DMF enhances yield and reduces corrosivity, facilitating industrial application.

- Hydrolysis and acidification steps are critical for decarboxylation and obtaining the final pyrazole structure with the hydroxy group at the 5-position.

- Amidation reactions provide a direct route to the carboxamide but require careful control of reaction conditions and reagents to avoid side reactions.

- Quantum-chemical studies support the mechanistic pathways and stability of intermediates and final products, aiding in optimization.

The preparation of this compound involves sophisticated organic synthesis techniques with several viable routes. The most industrially promising method involves alkali-mediated reaction of dimethyl malonate with formamide and alkylating agents, followed by cyclization with methylhydrazine and acid hydrolysis, offering high yield and purity with environmentally friendly conditions. Alternative methods include ester hydrolysis and acid treatment or direct amidation of pyrazole-3-carboxylic acid derivatives. Each method has its advantages and limitations, and choice depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of 5-oxo-1-methyl-1H-pyrazole-3-carboxamide.

Reduction: Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-amine.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Acid Sphingomyelinase Inhibitor The compound can inhibit acid sphingomyelinase, an enzyme that hydrolyzes sphingomyelin to produce ceramide . It is useful in creating drugs for treating diseases such as atherosclerosis, diabetes, emphysema, pulmonary edema, pulmonary fibrosis, cystic fibrosis, chronic obstructive pulmonary disease, pulmonary hypertension, non-alcoholic fatty liver disease, Alzheimer's disease, multiple sclerosis, cerebral stroke, and depression .

Biological Activities

Pyrazole derivatives, including those similar to 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide, exhibit a range of biological activities:

- Anti-inflammatory Activity Certain pyrazole derivatives have demonstrated anti-inflammatory effects, even surpassing the potency of indomethacin in some tests .

- Antimicrobial Activity Pyrazole derivatives have shown antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . They also exhibit anti-tubercular and anti-microbial properties against strains like Bacillus coccus, Bacillus subtilis, E. coli, Proteus vulgaris, and fungi such as Aspergillus niger .

- Antiviral Activity Some pyrazole derivatives have demonstrated antiviral activity against hepatitis A virus and Herpes simplex virus type-1 .

- Anticancer Activity Certain pyrazole derivatives exhibit anti-proliferative activities against human cancer cell lines, including liver, breast, and colon carcinoma cells . They can inhibit the growth of several cancer cell types, such as lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer .

Data Table: Acid Sphingomyelinase Inhibitory Activity

| Compound | IC50 Value |

|---|---|

| N-hydroxy-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide | N/A |

| N-hydroxy-1-octyl-5-phenyl-1H-pyrazole-3-carboxamide | N/A |

| 5- (4-bromophenyl) -1- (4-methylphenyl) -N-hydroxy-1H-pyrazole-3-carboxamide | N/A |

Note: Specific IC50 values were not available in the search results but would typically be included in a comprehensive data table .

Case Studies

- Antimicrobial Efficacy Various pyrazole derivatives, including 5-Hydroxy-pyrazole, have been tested against different microbial strains, demonstrating potential antimicrobial efficacy .

- Anticancer Activity 1H-pyrazole derivatives have shown inhibitory activities against cancer-related targets such as topoisomerase II, EGFR, MEK, VEGFR, GGT1, microtubule, HDACs, Pim 1–3, and carbonic anhydrase IX and XII .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and carboxamide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Pyrazole Carboximidamides

Pyrazole carboximidamides, such as those described in , replace the carboxamide (-CONH₂) with a carboximidamide (-C(=NH)NH₂) group. For example, 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 1 in ) features a methoxyphenyl substituent, enhancing lipophilicity compared to the hydroxy group in the target compound. Such structural variations influence solubility and metabolic stability, with carboximidamides often exhibiting stronger interactions with charged residues in enzyme active sites .

Table 1: Functional Group Comparison

Comparison with Pyrazole Carbothioamides

Carbothioamides, as seen in , replace the carbonyl oxygen with sulfur (-CSNH₂). This modification increases electron-withdrawing effects and alters molecular polarity. For instance, 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives exhibit enhanced hydrophobic interactions due to sulfur’s larger atomic radius and polarizability. The target compound’s hydroxy group, in contrast, offers stronger hydrogen-bonding capacity, which may favor interactions with polar biological targets .

Comparison with Ester and Carboxylic Acid Derivatives

Pyrazole esters (e.g., methyl 1H-pyrazole-3-carboxylate in ) and carboxylic acids (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) are precursors to carboxamides. Esters are typically more lipophilic but less reactive, whereas carboxylic acids exhibit higher solubility and acidity. The target compound’s carboxamide group balances these properties, offering stability and moderate polarity. For example, 1-methyl-1H-pyrazole-3-carboxylic acid (mp 150–152°C, ) has a higher melting point than ester derivatives, reflecting stronger intermolecular forces .

Structural Analogues with Halogen Substituents

Halogenated analogues, such as 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (), demonstrate increased lipophilicity and steric bulk due to chlorine substituents. These features enhance membrane permeability but may reduce aqueous solubility. The target compound’s hydroxy group provides a contrasting polarity, favoring interactions in hydrophilic environments .

Table 2: Substituent Effects on Physicochemical Properties

| Compound | R1 | R5 | Key Property |

|---|---|---|---|

| Target Compound | Methyl | -OH | High solubility, polarity |

| Compound | 2,4-diClPh | 4-ClPh | High lipophilicity |

| Compound 3 | Phenyl | 4-ClPh | Moderate polarity |

Biological Activity

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carboxylic acids or their derivatives. The structural characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. For instance, the compound has been characterized by its distinct NMR peaks corresponding to the hydroxyl and carboxamide functional groups, which are critical for its biological activity.

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic properties. In vitro assays have shown that this compound can inhibit key enzymes involved in carbohydrate metabolism:

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| α-Glucosidase | 75.62 ± 0.56 | |

| α-Amylase | 119.3 ± 0.75 | |

| Xanthine Oxidase | 24.32 ± 0.78 |

These results indicate that the compound can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Various assays, including DPPH and ABTS radical scavenging tests, have demonstrated that this compound possesses considerable antioxidant capabilities, which can help mitigate oxidative stress-related diseases .

Anti-inflammatory and Anticancer Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs .

Furthermore, pyrazole-containing compounds are being explored for their anticancer activities. Studies have indicated that they can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers:

These findings suggest a potential role for this compound in cancer therapeutics.

Diabetes Management

In a recent clinical study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels over a four-week treatment period. The study highlighted the compound's ability to modulate insulin sensitivity and improve glycemic control .

Cancer Treatment

A preclinical trial investigated the effects of pyrazole derivatives on human cancer cell lines. The results indicated that treatment with these compounds led to apoptosis in cancer cells through mechanisms involving cell cycle arrest and induction of pro-apoptotic factors .

Q & A

Q. What are the standard synthetic routes for 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole carbothioamide derivatives are prepared by reacting hydrazine derivatives with substituted isoxazoles in ethanol under reflux, using potassium hydroxide as a base. Yields are quantitative, and products are characterized via NMR, IR, and ESI-MS . Modifications to the core structure (e.g., substituent variation) require careful selection of precursors and reaction conditions to avoid side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation relies on NMR (to identify proton environments), IR spectroscopy (for functional group analysis, e.g., carbonyl or hydroxyl stretches), and ESI-MS (for molecular weight validation). Purity is assessed via GC or elemental analysis, with thresholds ≥95% for research-grade material .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific safety data for this compound is limited, related pyrazole derivatives require standard PPE (gloves, lab coat, goggles). Avoid inhalation/ingestion; in case of exposure, rinse affected areas with water for ≥15 minutes and consult medical guidance. Ensure proper ventilation and avoid environmental discharge .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of pyrazole carboxamide derivatives?

Key factors include solvent selection (e.g., ethanol for solubility and mild conditions), temperature control (reflux vs. room temperature), and catalyst/base optimization (e.g., KOH for deprotonation). Multi-step syntheses may require intermediate purification via column chromatography or recrystallization to remove unreacted starting materials .

Q. What computational strategies are employed to predict the bioactivity of this compound?

Molecular docking studies (e.g., with human DHFR, PDB:1KMS) calculate binding affinities and interaction patterns (hydrogen bonds, hydrophobic contacts). Software like AutoDock Vina is used to simulate ligand-receptor interactions, prioritizing derivatives with docking scores comparable to reference drugs like doxorubicin .

Q. How to address discrepancies between in silico predictions and experimental bioactivity data?

Contradictions may arise from solvent effects, protein flexibility, or off-target interactions. Validate computational results with in vitro assays (e.g., enzyme inhibition or cell-based models). For example, anti-inflammatory activity can be tested via COX-2 inhibition assays, while analgesic effects are evaluated using tail-flick or writhing tests in rodent models .

Q. What strategies are used to modify the core structure for enhanced target specificity?

Structure-activity relationship (SAR) studies focus on substituent effects. Fluorination at specific positions (e.g., trifluoromethyl groups) enhances metabolic stability and binding affinity. Heterocyclic modifications (e.g., isoxazole or thiophene rings) improve selectivity for enzymes like carbonic anhydrase or kinases .

Q. How to design a stability study for this compound under various storage conditions?

Accelerated stability testing involves exposing the compound to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). For lab-scale storage, use desiccators at -20°C in amber vials to prevent photodegradation .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Scale-up risks include exothermic reactions, solvent volume limitations, and purification inefficiencies. Optimize batch processes using flow chemistry for controlled mixing and temperature. Ensure intermediates are stable under large-scale conditions, and validate purity at each step via in-line analytics .

Methodological Guidance

- For synthetic optimization : Use Design of Experiments (DoE) to statistically evaluate reaction parameters (temperature, stoichiometry) .

- For bioactivity validation : Combine SPR (surface plasmon resonance) for binding kinetics with cellular assays to confirm functional effects .

- For computational modeling : Include molecular dynamics simulations to account for protein flexibility and solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.